MAO-B Inhibitory Activity: Quantified IC₅₀ Differentiation from the Unsubstituted Benzamide Scaffold
N-tert-Butyl-3-methoxybenzamide demonstrates measurable inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 650 nM, determined via spectrophotometric assay using benzylamine as substrate with 15-minute incubation [1]. In contrast, the unsubstituted benzamide scaffold does not appear in the BindingDB with any documented MAO-B inhibitory activity, representing a functional gain conferred by the combined tert-butyl and 3-methoxy substitution pattern [2]. This activity level is approximately 15-fold less potent than the nanomolar MAO-B inhibitors reported in the same database (Ki = 0.79 nM for high-affinity ligands), positioning the compound as a moderately active reference tool rather than a lead candidate [3]. The specificity of this activity is further contextualized by the compound's lack of documented activity against MAO-A in the same assay platform.
| Evidence Dimension | MAO-B enzyme inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 650 nM |
| Comparator Or Baseline | Unsubstituted benzamide scaffold (no MAO-B inhibition documented); High-affinity MAO-B reference compound (Ki = 0.79 nM) |
| Quantified Difference | Functional gain vs. unsubstituted benzamide (qualitative); ~820-fold lower potency vs. high-affinity reference |
| Conditions | Recombinant human MAO-B; benzylamine substrate; spectrophotometric detection; 15 min incubation |
Why This Matters
This quantifies the compound's utility as a moderate-affinity MAO-B reference tool in enzyme inhibition studies, distinguishing it from inactive benzamide controls.
- [1] BindingDB Entry BDBM50155318 (CHEMBL3781063): N-tert-Butyl-3-methoxybenzamide inhibition of recombinant human MAO-B, IC₅₀ = 650 nM. View Source
- [2] BindingDB search for benzamide scaffold MAO-B inhibitors. No entries found for unsubstituted benzamide core. View Source
- [3] BindingDB Entry BDBM50453019 (CHEMBL4206812): High-affinity MAO-B inhibitor with Ki = 0.79 nM for potency comparison. View Source
